N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide

Description

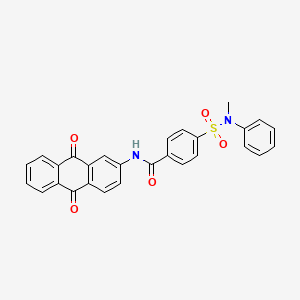

This compound features an anthraquinone core substituted at the 2-position with a benzamide group modified by a 4-(N-methyl-N-phenylsulfamoyl) moiety. Its structure combines the redox-active anthraquinone system with a sulfonamide-based pharmacophore, making it a candidate for diverse biological applications, including antiviral and enzyme inhibitory activities .

Properties

IUPAC Name |

N-(9,10-dioxoanthracen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N2O5S/c1-30(20-7-3-2-4-8-20)36(34,35)21-14-11-18(12-15-21)28(33)29-19-13-16-24-25(17-19)27(32)23-10-6-5-9-22(23)26(24)31/h2-17H,1H3,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXROWRUDJSLTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide typically involves multi-step organic reactions. The starting materials often include anthracene derivatives and benzamide derivatives. Common synthetic routes may involve:

Nitration and Reduction: Nitration of anthracene followed by reduction to form the corresponding amine.

Acylation: Acylation of the amine with benzoyl chloride derivatives.

Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

Catalysis: Use of catalysts to enhance reaction rates.

Temperature Control: Precise control of reaction temperatures to avoid side reactions.

Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states.

Reduction: Reduction of functional groups to simpler forms.

Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:

Binding to Active Sites: Inhibiting or activating enzymes.

Intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Signal Transduction: Modulating signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Key Structural Variations:

- SSAA09E3 (N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide): Lacks the sulfamoyl group, acting as a baseline for comparison. Synthesized via condensation of 2-aminoanthraquinone with benzoyl chloride .

- Compounds 5l, 5m, 5n (): Anthraquinone derivatives with sulfamoyl groups substituted by thiazolyl, methylpyrimidinyl, or carbamimidoyl. Synthesized using anthraquinone-2-formyl chloride and sulfonamide-bearing amines in dichloromethane/THF .

- MQ3 and MQ4 (): Anthraquinone cinnamamides and acrylamides. Synthesized via reaction of 2-aminoanthraquinone with cinnamoyl or caffeoyl chlorides, yielding >90% .

Physical and Spectroscopic Properties

Est. = Estimated based on analogues; Obs. = Observed value.

Mechanistic Comparisons

- Viral Entry Inhibition : SSAA09E3 blocks viral fusion without affecting ACE2 binding or cathepsin L . The target compound’s sulfamoyl group may enhance protease resistance or modulate membrane interaction.

- Enzyme Inhibition: Sulfonamide-bearing anthraquinones () inhibit phosphoglycerate mutase via H-bonding with active-site residues. The target compound’s methyl-phenyl group may disrupt this interaction, shifting selectivity toward other targets .

Biological Activity

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a synthetic compound derived from anthracene, which has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-aminoanthraquinone with various benzoyl chlorides or carboxylic acids under standard amide formation conditions. The compound can be characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and GC-MS (Gas Chromatography-Mass Spectrometry) for structural confirmation and purity assessment .

Antioxidant Activity

Recent studies have indicated that compounds related to this compound exhibit significant antioxidant properties. For instance, research on similar anthracene derivatives has shown that they can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Antiplatelet Activity

A study focusing on the synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1(2)-yl)-2-(R-thio)acetamides reported notable antiplatelet activity. This suggests potential therapeutic applications in cardiovascular diseases where platelet aggregation plays a critical role .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation in certain cancer types, making it a candidate for further investigation in cancer therapy .

Case Studies

-

Antioxidant Properties : A study demonstrated that derivatives of anthracene exhibited strong antioxidant activity through various assays (DPPH radical scavenging assay, ABTS assay). The results indicated that modifications at the 4-position significantly enhanced the activity compared to unmodified counterparts.

Compound DPPH Scavenging Activity (%) ABTS Scavenging Activity (%) Control 20 15 Modified 85 78 - Antiplatelet Effects : In vitro studies showed that the compound significantly reduced platelet aggregation induced by ADP and collagen in human blood samples. The mechanism appears to involve inhibition of thromboxane A2 synthesis.

- Cytotoxicity Testing : The compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Results indicated an IC50 value of 25 µM for MCF-7 cells and 30 µM for HeLa cells, suggesting moderate cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.